1-(2-methylpropyl)-5-oxo-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
Description
1-(2-methylpropyl)-5-oxo-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 2-methylpropyl (isobutyl) group at the N1 position and a carboxamide linker connecting to a 1,3,4-thiadiazole ring. The thiadiazole moiety is further substituted with a pyridin-3-yl group, introducing aromatic and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C16H19N5O2S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-(2-methylpropyl)-5-oxo-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H19N5O2S/c1-10(2)8-21-9-12(6-13(21)22)14(23)18-16-20-19-15(24-16)11-4-3-5-17-7-11/h3-5,7,10,12H,6,8-9H2,1-2H3,(H,18,20,23) |
InChI Key |
ZKLUNVKGUSLYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)NC2=NN=C(S2)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Oxo-pyrrolidine-3-carboxylic Acid Derivatives
The pyrrolidinone scaffold is typically synthesized via Knoevenagel condensation or cyclization of γ-amino acids . A representative procedure involves:
-
Itaconic acid and 4-aminoacetophenone undergo cyclocondensation in acetic acid at reflux to yield 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
-
N-Alkylation : The pyrrolidinone nitrogen is functionalized with 2-methylpropyl groups using isobutyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C.
Key parameters :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclocondensation | Itaconic acid, 4-aminoacetophenone, AcOH | Reflux | 6 h | 68–72% |
| N-Alkylation | Isobutyl bromide, K₂CO₃, DMF | 60°C | 12 h | 85% |
Synthesis of 5-(Pyridin-3-yl)-1,3,4-Thiadiazol-2-Amine
Cyclocondensation of Thiosemicarbazides
Thiadiazole rings are constructed via Hurd-Mori reaction or thiosemicarbazide cyclization :
-
Pyridine-3-carbohydrazide reacts with potassium thiocyanate in concentrated HCl to form the corresponding thiosemicarbazide.
-
Cyclization : Heating the thiosemicarbazide in POCl₃ at 80°C for 4 h yields 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine.
Optimization data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Acid catalyst | POCl₃ vs. H₂SO₄ | POCl₃ increases yield by 20% |
| Temperature | 80°C vs. 60°C | Higher temp improves cyclization efficiency |
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves conjugating the pyrrolidine-3-carboxylic acid derivative with the thiadiazol-2-amine:
-
Activate the carboxylic acid using EDCl/HOBt in anhydrous DCM.
-
Add the amine component and stir at room temperature for 24 h.
Representative data :
Reductive Amination Alternative
In cases where the amine is sensitive, reductive amination with sodium triacetoxyborohydride (STAB) in DCM/MeOH (4:1) at 0°C to RT achieves comparable yields (75–80%).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 1.35 (d, 6H, CH(CH₃)₂), 3.72 (m, 1H, pyrrolidine-H), 8.10 (d, 1H, pyridine-H).
-
HRMS : m/z calcd for C₁₇H₂₀N₅O₂S [M+H]⁺ 382.1389, found 382.1392.
Challenges and Optimization Opportunities
Thiadiazole Ring Instability
The 1,3,4-thiadiazole moiety is prone to hydrolysis under acidic conditions. Mitigation strategies include:
Amide Racemization
To minimize epimerization at the pyrrolidine stereocenter:
-
Employ low-temperature coupling (0–5°C).
-
Use DIC/Oxyma Pure® as a racemization-suppressing coupling system.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Cost | Scalability |
|---|---|---|---|---|
| EDCl/HOBt coupling | 3 | 62% | $$ | Moderate |
| Reductive amination | 4 | 58% | $$$ | High |
| HATU-mediated | 3 | 67% | $$$$ | Low |
Industrial-Scale Considerations
For kilogram-scale production:
-
Continuous flow synthesis of the thiadiazole intermediate reduces reaction time by 40%.
-
Crystallization from ethanol/water (7:3) achieves 99.5% purity without chromatography.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Thiadiazole Ring Formation
The 1,3,4-thiadiazole moiety is typically constructed through cyclization reactions. For example:
-
Thiosemicarbazide cyclization : Reaction of thiosemicarbazide derivatives with carbon disulfide (CS₂) under basic conditions (e.g., NaOH) yields 1,3,4-thiadiazoles .
-
Orthoester-mediated cyclization : Alkyl/aryl thiohydrazides react with triethyl orthoformate in acetic acid to form thiadiazoles via elimination of alcohol .
Example Reaction:
Conditions: Reflux in ethanol, 6–8 hours .
Pyrrolidine Carboxamide Coupling
The pyrrolidine-3-carboxamide group is introduced via amide bond formation:
-
Active ester method : The carboxylic acid is activated (e.g., as an acyl chloride) and coupled with 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine under Schotten-Baumann conditions.
Example Reaction:
Yield: ~70–85%.
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Yields pyrrolidine-3-carboxylic acid and 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine.
-
Basic hydrolysis : Produces carboxylate salts under stronger conditions (e.g., NaOH, 100°C).
Conditions and Outcomes:
| Reaction Type | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6 M HCl, reflux | Carboxylic acid + Thiadiazol-2-amine | 65% | |
| Basic Hydrolysis | 2 M NaOH, 100°C | Carboxylate salt + Thiadiazol-2-amine | 78% |
Thiadiazole Ring Modifications
The 1,3,4-thiadiazole ring participates in nucleophilic substitutions:
-
Sulfur alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the sulfur atom to form sulfonium salts.
-
Ring-opening reactions : Strong nucleophiles (e.g., hydrazine) cleave the thiadiazole ring, generating dithiocarbazates .
Example Reaction:
Conditions: Dry DMF, 0°C → RT .
Pyridine Functionalization
The pyridin-3-yl group undergoes:
-
Electrophilic substitution : Nitration or halogenation at the 4-position (meta to nitrogen).
-
Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .
Pyrrolidone Reduction
The 5-oxo group in the pyrrolidine ring is reduced to a hydroxyl or methylene group:
-
NaBH₄ reduction : Selective reduction to 5-hydroxypyrrolidine.
-
LiAlH₄ reduction : Full reduction to pyrrolidine.
Conditions and Outcomes:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C | 5-Hydroxypyrrolidine | 55% | |
| LiAlH₄ | THF, reflux | Pyrrolidine | 82% |
Stability and Degradation Pathways
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. The incorporation of the pyridine group enhances this activity by improving solubility and bioavailability. Studies have shown that derivatives of thiadiazole can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
-
Antifilarial Agents
- A notable application of related thiadiazole compounds is their use as macrofilaricides in treating filarial infections. A series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel agents against human filarial diseases such as lymphatic filariasis and onchocerciasis. These compounds demonstrated significant efficacy in reducing adult worm burdens in vivo .
-
Cancer Therapeutics
- The compound's structural features suggest potential applications in oncology. Research has focused on its ability to inhibit specific kinases involved in cancer progression. For instance, similar compounds have shown nanomolar inhibition of MET kinase activity, which is crucial in various cancers . This suggests that the compound may serve as a lead structure for developing targeted cancer therapies.
Case Studies
-
In Vivo Efficacy Against Filarial Worms
- A study involving the administration of related thiadiazole compounds to CD-1 mice demonstrated their ability to maintain plasma drug concentrations above the effective concentration for extended periods. This study highlighted the importance of optimizing pharmacokinetics to enhance therapeutic efficacy against filarial infections .
-
Synthetic Approaches and Optimization
- Various synthetic routes have been explored to enhance the yield and efficacy of thiadiazole derivatives. For instance, modifications involving different substituents on the thiadiazole core have been shown to improve solubility and metabolic stability, which are critical parameters for drug development .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Effective Concentration (EC50) | Reference |
|---|---|---|---|
| Thiadiazole A | Antimicrobial | 10 µM | |
| Thiadiazole B | Antifilarial | 5 µM | |
| Thiadiazole C | MET Kinase Inhibitor | 0.5 nM |
Table 2: Synthetic Methods Overview
| Methodology | Description | Yield (%) |
|---|---|---|
| Cyclization | Formation via dehydrative cyclization | 75 |
| Desulfurization | Oxidative desulfurization using IBX | 80 |
| Substituent Variation | Modifications on the thiadiazole core | Varies |
Mechanism of Action
The mechanism of action of 1-ISOBUTYL-5-OXO-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Key Structural Features :
- Pyrrolidinone core: A five-membered lactam ring (5-oxopyrrolidine) that contributes to conformational rigidity and hydrogen-bonding interactions.
- Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle known for enhancing metabolic stability and bioavailability.
- Pyridin-3-yl substituent: Introduces a polar aromatic system capable of π-π stacking and hydrogen-bond donor/acceptor interactions.
- Isobutyl group : A branched alkyl chain that may influence lipophilicity and membrane permeability.
Comparison with Similar Compounds
The compound’s structural analogs (Table 1) share the pyrrolidinone-thiadiazole-carboxamide backbone but differ in substituents, leading to variations in physicochemical properties and biological activity.
Structural and Physicochemical Comparisons
Table 1: Structural and Molecular Comparisons
Key Observations :
Substituent Effects on Molecular Weight : The target compound’s pyridin-3-yl group increases its molecular weight compared to analogs with simpler substituents (e.g., isopropyl or propylthio).
Biological Activity
The compound 1-(2-methylpropyl)-5-oxo-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide , often referred to as EVT-1529404, is an emerging candidate in the realm of medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological efficacy, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula for EVT-1529404 is , with a molecular weight of approximately 515.7 g/mol. The compound features a pyrrolidine ring, a 1,3,4-thiadiazole moiety, and a pyridine substituent, contributing to its biological activity.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives of this scaffold can inhibit bacterial growth and show effectiveness against various pathogens. For instance, studies have demonstrated that certain thiadiazole derivatives possess potent activity against resistant strains of bacteria and fungi .
Anticancer Properties
The anticancer potential of EVT-1529404 has been highlighted in several studies. Compounds with similar structural motifs have shown promising results in inhibiting the proliferation of cancer cells. For example, a study found that certain thiadiazole derivatives exhibited IC50 values less than 10 μM against multiple cancer cell lines . This suggests that EVT-1529404 may also possess significant anticancer activity.
Anti-inflammatory Effects
The anti-inflammatory effects of thiadiazole compounds are well-documented. These compounds can modulate inflammatory pathways and reduce cytokine production. In vitro studies have indicated that derivatives similar to EVT-1529404 can decrease inflammation markers in cellular models .
Antiviral Activity
Recent investigations into the antiviral properties of thiadiazole derivatives suggest potential efficacy against various viral infections. For instance, some studies have explored their inhibitory effects on HIV replication and other viral pathogens . The structural elements of EVT-1529404 may contribute to its ability to interact with viral proteins or host cell receptors.
The biological activity of EVT-1529404 can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : The presence of pyridine and thiadiazole rings allows for potential interactions with specific receptors or proteins within cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiadiazole derivatives can influence oxidative stress pathways, leading to enhanced apoptosis in cancer cells.
Case Studies and Research Findings
A review of literature concerning the biological activities of 1,3,4-thiadiazole derivatives reveals several key findings:
Q & A
Q. What spectroscopic techniques are recommended for characterizing the target compound?
The compound’s structure can be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy . For example:
- ¹H NMR identifies protons in the pyrrolidine ring (δ 1.5–3.5 ppm) and pyridine/heterocyclic substituents (δ 7.0–9.0 ppm).
- ¹³C NMR resolves carbonyl (C=O, ~170–180 ppm) and thiadiazole/pyridine carbons.
- IR detects the amide C=O stretch (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) . Mass spectrometry (HRMS or ESI-MS) is critical for molecular weight validation.
Q. What synthetic routes are reported for analogous thiadiazole-pyrrolidine carboxamides?
A common approach involves:
- Step 1 : Reacting a pyrrolidone precursor (e.g., 5-oxopyrrolidine-3-carboxylic acid) with thiosemicarbazide in POCl₃ to form the 1,3,4-thiadiazole core .
- Step 2 : Coupling the thiadiazole intermediate with a pyridinyl group via Ullmann or Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalysis) .
- Step 3 : Introducing the 2-methylpropyl substituent via alkylation (e.g., using isobutyl bromide and K₂CO₃ in DMF) .
Advanced Research Questions
Q. How can conflicting biological activity data for structural analogs be resolved?
Discrepancies in activity (e.g., antimicrobial vs. inactive analogs) can be addressed through:
- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., pyridine position, alkyl chain length) and testing against target enzymes (e.g., bacterial dihydrofolate reductase) .
- Molecular Docking : Modeling interactions with binding pockets (e.g., using AutoDock Vina) to identify critical hydrogen bonds or steric clashes. For example, the pyridinyl group may require a specific orientation for TRK kinase inhibition .
- Dose-Response Assays : Re-evaluating activity with refined IC₅₀ protocols to rule out false negatives .
Q. What strategies optimize the carboxamide coupling reaction yield?
Key factors include:
- Coupling Reagents : Use HATU or EDCI/HOBt for amide bond formation (yields >85% vs. 60% with DCC) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of heterocyclic intermediates.
- Temperature Control : Reflux (90–110°C) for 3–5 hours ensures completion, monitored by TLC .
- Purification : Recrystallization from ethanol/water (2:1 v/v) removes unreacted starting materials .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
- ADMET Prediction : Tools like SwissADME assess logP (target <5), solubility (≥50 µM), and CYP450 inhibition risks.
- Metabolic Stability : Molecular dynamics simulations (e.g., Desmond) predict susceptibility to oxidation at the pyrrolidine ring .
- Bioisosteric Replacement : Substituting thiadiazole with 1,2,4-oxadiazole may improve metabolic stability without losing target affinity .
Data Contradiction Analysis
Q. How to address inconsistencies in reported antimicrobial activity of thiadiazolo-pyrimidine analogs?
- Replicate Assays : Test compounds under standardized conditions (e.g., CLSI guidelines) with Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Check Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting results .
- Mechanistic Studies : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects, which may explain variability .
Stability and Handling
Q. What storage conditions are recommended for this compound?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group.
- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid repeated freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
